2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine
Description
2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative with the molecular formula C₁₂H₈BrF₃N₂O and a molecular weight of 333.11 g/mol . Its CAS number is 1820717-57-4, and it is cataloged under MDL number MFCD16614377. The compound features a bromine atom at position 2, a trifluoromethyl group at position 4, and a 4-methoxyphenyl substituent at position 6 on the pyrimidine ring. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research .
Properties
Molecular Formula |
C12H8BrF3N2O |
|---|---|
Molecular Weight |
333.10 g/mol |
IUPAC Name |
2-bromo-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8BrF3N2O/c1-19-8-4-2-7(3-5-8)9-6-10(12(14,15)16)18-11(13)17-9/h2-6H,1H3 |
InChI Key |
YUJXJJKGRGQUFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, bromine, and trifluoromethylpyrimidine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a series of reactions, including bromination and condensation reactions.
Final Product Formation: The intermediate compound is then subjected to further reactions, such as nucleophilic substitution and cyclization, to yield the final product, 2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Positional Isomers: Methoxyphenyl Substitution
- 2-Bromo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine Molecular Formula: C₁₂H₈BrF₃N₂O (identical to the target compound). Key Difference: The methoxy group is in the ortho position on the phenyl ring instead of para. This is critical in herbicidal activity, as substituent orientation affects binding to enzyme active sites .
Halogen Substitution Variants
- 2-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine
- CAS : 288.65856 .
- Key Difference : Bromine is replaced by chlorine.
- Impact : Chlorine’s smaller atomic radius and weaker leaving-group ability reduce reactivity in nucleophilic substitution reactions compared to bromine. This may lower agrochemical efficacy, as bromine’s superior leaving-group properties facilitate covalent bond formation with target proteins .
- 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine
Phenyl Ring Substituent Modifications
- 2-Bromo-6-(3-chlorophenyl)-4-(trifluoromethyl)pyrimidine CAS: 337.5281 . Key Difference: The 4-methoxyphenyl group is replaced by a 3-chlorophenyl group.
- 2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine
Herbicidal Activity
Compounds with 4-methoxyphenyl substituents (e.g., the target compound) exhibit moderate herbicidal activity against rape (Brassica napus), while analogs with 4-chlorobenzyl or 3,4,5-trimethoxyphenyl groups show reduced efficacy . The para-methoxy group’s electron-donating nature likely enhances interaction with plant enzymes, such as acetolactate synthase (ALS), a common herbicide target .
Physicochemical Properties
- Solubility : The trifluoromethyl group increases hydrophobicity, but the para-methoxy group improves water solubility compared to ortho-substituted isomers .
- Reactivity : Bromine’s leaving-group capability makes the target compound more reactive in Suzuki-Miyaura coupling reactions than its chloro or iodo analogs .
Comparative Data Table
| Compound Name | Substituents (Position 6) | Halogen (Position 2) | Molecular Weight (g/mol) | Key Biological Activity |
|---|---|---|---|---|
| Target Compound | 4-Methoxyphenyl | Bromine | 333.11 | Moderate herbicidal activity |
| 2-Bromo-6-(2-methoxyphenyl)-4-CF₃-pyrimidine | 2-Methoxyphenyl | Bromine | 333.11 | Lower herbicidal activity |
| 2-Chloro-6-(4-methoxyphenyl)-4-CF₃-pyrimidine | 4-Methoxyphenyl | Chlorine | 288.66 | Reduced reactivity |
| 2-Bromo-6-(3-chlorophenyl)-4-CF₃-pyrimidine | 3-Chlorophenyl | Bromine | 337.53 | Weak activity against weeds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
